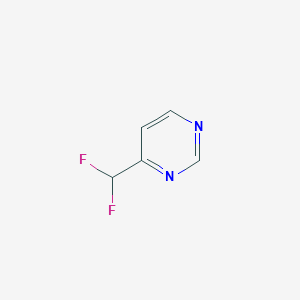
4-(Difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)pyrimidine is a chemical compound characterized by the presence of a difluoromethyl group attached to the fourth position of a pyrimidine ring Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyrimidine typically involves the introduction of the difluoromethyl group into a pre-formed pyrimidine ring. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions. For example, the reaction of pyrimidine with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of difluorocarbene precursors, which can be generated in situ and react with pyrimidine derivatives to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Potassium carbonate, sodium hydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(Difluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its interactions with biological targets . Additionally, the compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activities .
Comparison with Similar Compounds
4-(Difluoromethyl)pyrimidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-(Methyl)pyrimidine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions.
4-(Chloromethyl)pyrimidine: The chloromethyl group can introduce different reactivity patterns and biological activities compared to the difluoromethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C5H4F2N2 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H4F2N2/c6-5(7)4-1-2-8-3-9-4/h1-3,5H |
InChI Key |
NDOBONIKIFRQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


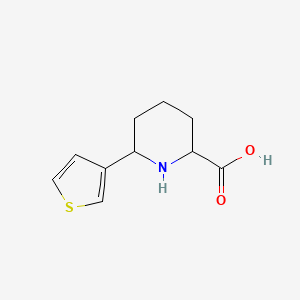
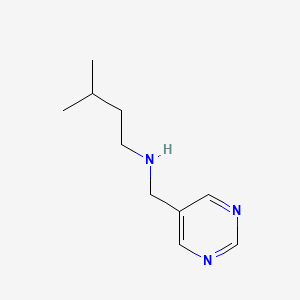
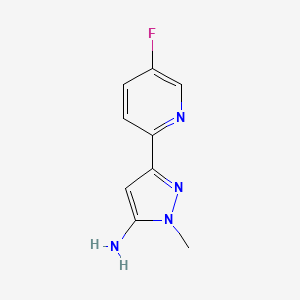
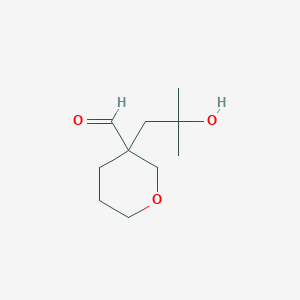

![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)


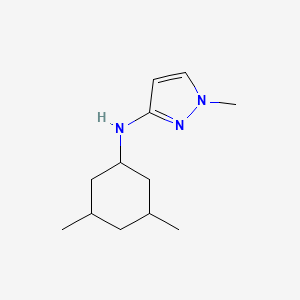


![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)

